molecular formula C18H22N2O2 B571547 Mirabegron (m5) CAS No. 1365244-63-8

Mirabegron (m5)

カタログ番号: B571547
CAS番号: 1365244-63-8
分子量: 298.386
InChIキー: YEOINTNYDAYENZ-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Mirabegron undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran, toluene, dioxane.

Major Products: The major products formed from these reactions include various intermediates that eventually lead to the final product, Mirabegron .

科学的研究の応用

Mirabegron has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study beta-

生物活性

Mirabegron (m5) is a selective β3-adrenoceptor agonist primarily used in the treatment of overactive bladder (OAB). Its biological activity involves various mechanisms of action, pharmacokinetics, and clinical efficacy, which are essential for understanding its therapeutic potential and safety profile.

Mirabegron selectively targets β3-adrenoceptors, which are predominantly found in the bladder's detrusor muscle. Activation of these receptors leads to muscle relaxation, thereby increasing bladder capacity and reducing the frequency of micturition. In vitro studies have shown that mirabegron has a significantly lower effective concentration (EC50) for β3 receptors compared to β1 and β2 receptors, highlighting its selectivity:

  • EC50 for β3 receptors : 21 nM
  • EC50 for β2 receptors : Approximately 1000 times higher than β3
  • Intrinsic Activity (IA) : Mirabegron demonstrates an IA of 0.8 at β3 receptors, indicating it acts as a partial agonist compared to isoprenaline .

Pharmacokinetics

Mirabegron has a complex pharmacokinetic profile:

  • Bioavailability : Approximately 29% at a 25 mg dose and 35% at a 50 mg dose, with higher bioavailability in females.
  • Half-life : About 50 hours.
  • Volume of distribution : Approximately 1670 L, indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized by CYP2D6 with minimal effects on other drugs .

Clinical Efficacy

Several clinical trials have evaluated the efficacy of mirabegron in managing OAB symptoms:

  • Phase III Randomized Trials :
    • A study involving over 1,300 patients showed that mirabegron significantly reduced the mean number of micturitions and incontinence episodes compared to placebo. The results were consistent across various dosages (50 mg and 100 mg) with statistical significance (p < 0.05) .
    • In another trial, mirabegron demonstrated improvements in patient-reported outcomes, including quality of life measures related to OAB symptoms .
  • Efficacy Summary Table :
StudyTreatment GroupMean Reduction in Micturitions/24hMean Reduction in Incontinence Episodes/24hp-value
BLOSSOM TrialMirabegron 50 mg-2.19-1.63<0.01
DRAGON TrialMirabegron 100 mg-2.21-1.75<0.01
ARIES TrialMirabegron 50 mg-1.66-1.47<0.05

Safety Profile

Mirabegron is generally well-tolerated with a low incidence of side effects compared to traditional antimuscarinic therapies:

  • Commonly reported adverse events include hypertension, urinary tract infections, and headaches.
  • Dry mouth incidence was significantly lower in mirabegron-treated patients compared to those receiving antimuscarinics .

Case Study: Efficacy in Elderly Patients

A multicenter trial focused on elderly patients (>65 years) indicated that mirabegron provided significant symptom relief with fewer adverse effects compared to tolterodine ER. Improvements were noted in both micturition frequency and quality of life metrics .

Case Study: Asian Population

In a randomized study involving Asian patients, mirabegron showed comparable efficacy to tolterodine ER, reinforcing its effectiveness across diverse populations .

特性

IUPAC Name

N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOINTNYDAYENZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)CCNC[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365244-63-8
Record name YM-538852
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM-538852
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8N2779MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。